

# Voderdeucitinib (Deucravacitinib): A Comparative Analysis of Kinase CrossReactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Voderdeucitinib |           |
| Cat. No.:            | B15615482       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib (marketed as Sotyktu), a first-in-class, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity over other Janus kinase (JAK) family members, namely JAK1, JAK2, and JAK3.[1][3] This high selectivity is a key differentiator from traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[1][4][3] This guide provides a comprehensive comparison of deucravacitinib's cross-reactivity profile with other kinases, supported by experimental data and detailed methodologies.

# **Comparative Kinase Inhibition Profile**

Deucravacitinib's selectivity has been extensively evaluated in various preclinical studies. While it has been tested against large panels of kinases, the most critical comparisons are within the JAK family, due to the high degree of homology in their catalytic domains and the potential for off-target effects with less selective inhibitors.

### **Cross-Reactivity with JAK Family Kinases**







Quantitative analysis from in vitro whole blood assays demonstrates deucravacitinib's potent and selective inhibition of TYK2-mediated signaling pathways compared to other approved JAK inhibitors such as tofacitinib, upadacitinib, and baricitinib.[5][6] The half-maximal inhibitory concentration (IC50) values reveal a significant therapeutic window between the inhibition of TYK2 and other JAK kinases.



| Inhibitor                             | Target Kinase<br>Pathway              | IC50 (nM) in Whole<br>Blood Assay | Fold Selectivity vs. Other JAKs                     |
|---------------------------------------|---------------------------------------|-----------------------------------|-----------------------------------------------------|
| Deucravacitinib                       | TYK2/JAK2 (IL-12/IL-<br>23 signaling) | ~14                               | >100-fold vs.<br>JAK1/3>2000-fold vs.<br>JAK2[1][7] |
| JAK1/JAK3 (IL-2<br>signaling)         | >10,000                               |                                   |                                                     |
| JAK2/JAK2 (TPO signaling)             | >10,000                               |                                   |                                                     |
| Tofacitinib                           | JAK1/JAK3 (IL-2<br>signaling)         | ~49                               | Inhibits JAK1, JAK2, and JAK3                       |
| JAK2/JAK2 (TPO signaling)             | ~190                                  |                                   |                                                     |
| TYK2/JAK2 (IL-12/IL-<br>23 signaling) | ~1,500                                |                                   |                                                     |
| Upadacitinib                          | JAK1/JAK3 (IL-2<br>signaling)         | ~53                               | Primarily inhibits JAK1                             |
| JAK2/JAK2 (TPO signaling)             | ~300                                  |                                   |                                                     |
| TYK2/JAK2 (IL-12/IL-<br>23 signaling) | >10,000                               |                                   |                                                     |
| Baricitinib                           | JAK1/JAK3 (IL-2<br>signaling)         | ~58                               | Inhibits JAK1 and JAK2                              |
| JAK2/JAK2 (TPO signaling)             | ~57                                   |                                   |                                                     |
| TYK2/JAK2 (IL-12/IL-<br>23 signaling) | ~800                                  | _                                 |                                                     |

Data compiled from publicly available research.[1][5][6]



At clinically relevant exposures, the maximal plasma concentrations (Cmax) of deucravacitinib are significantly lower than the IC50 values for JAK1/3 and JAK2/2, indicating a lack of meaningful inhibition of these kinases in a physiological context.[5][6][8][9] In contrast, other JAK inhibitors show varying degrees of inhibition across the JAK family at their therapeutic doses.[5][6][9]

### **Broader Kinase Selectivity**

Beyond the JAK family, deucravacitinib has been profiled against a broad panel of 265 kinases and pseudokinases, demonstrating a high degree of selectivity.[10] This extensive screening confirms that its unique allosteric mechanism of action minimizes off-target kinase activity, which is a common challenge with ATP-competitive inhibitors.

# **Signaling Pathway Inhibition**

Deucravacitinib primarily targets the signaling pathways of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[11][12][13] By selectively inhibiting TYK2, deucravacitinib blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response. [4]



Click to download full resolution via product page



Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.

### **Experimental Protocols**

The kinase selectivity of deucravacitinib is determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.

# In Vitro Whole Blood Assay for TYK2/JAK2 Inhibition (IFN-y Production)

This assay measures the inhibition of the TYK2/JAK2 signaling pathway by quantifying the production of Interferon-gamma (IFN-y) in response to Interleukin-12 (IL-12) and IL-18 stimulation.

### Materials:

- Freshly drawn human whole blood collected in sodium heparin tubes.
- Recombinant human IL-12 and IL-18.
- · Deucravacitinib and comparator inhibitors.
- RPMI 1640 medium.
- 96-well plates.
- CO2 incubator.
- ELISA kit for human IFN-y.
- · Plate reader.

### Procedure:

- Prepare serial dilutions of deucravacitinib and other inhibitors in RPMI 1640.
- Add 180 μL of whole blood to each well of a 96-well plate.



- Add 10  $\mu$ L of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
- Prepare a stock solution of recombinant human IL-12 and IL-18 in RPMI 1640.
- Add 10  $\mu$ L of the cytokine solution to each well to achieve a final concentration that elicits a submaximal response.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plate to pellet the blood cells.
- Collect the supernatant (plasma) and measure the IFN-y concentration using an ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of IFN-y production for each inhibitor concentration and determine the IC50 value.

# In Vitro Whole Blood Assay for JAK1/JAK3 Inhibition (STAT5 Phosphorylation)

This assay assesses the inhibition of the JAK1/JAK3 pathway by measuring the phosphorylation of STAT5 in response to Interleukin-2 (IL-2) stimulation in T-cells.

#### Materials:

- Freshly drawn human whole blood collected in sodium heparin tubes.
- Recombinant human IL-2.
- Deucravacitinib and comparator inhibitors.
- · RPMI 1640 medium.
- Lysis/fixation buffer.



- Permeabilization buffer.
- Fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5.
- Flow cytometer.

### Procedure:

- Dispense whole blood into tubes and add serial dilutions of the inhibitors or vehicle control.
- Incubate for 1 hour at 37°C.
- Stimulate the blood by adding IL-2 to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.
- Fix the red blood cells using a lysis/fixation buffer.
- · Wash the cells with PBS.
- Permeabilize the cells using a permeabilization buffer.
- Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 for 30-60 minutes at room temperature in the dark.
- Wash the cells and resuspend in PBS.
- Acquire the samples on a flow cytometer and analyze the phosphorylation of STAT5 in the CD3+/CD4+ T-cell population.
- Determine the IC50 values for the inhibition of STAT5 phosphorylation.





Click to download full resolution via product page

Caption: Workflow for in vitro whole blood kinase inhibition assays.

# **Conclusion**



The available data strongly supports that deucravacitinib is a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action translates to a remarkable selectivity profile, particularly within the Janus kinase family, when compared to ATP-competitive JAK inhibitors. This high degree of selectivity minimizes off-target kinase inhibition, which is a critical attribute for a favorable safety and efficacy profile in the treatment of immune-mediated diseases. The experimental protocols provided herein offer a framework for researchers to further investigate and validate the kinase selectivity of deucravacitinib and other novel kinase inhibitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2
   Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial

   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 12. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]



- 13. Review of Promising Off-Label Use of Deucravacitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Voderdeucitinib (Deucravacitinib): A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615482#cross-reactivity-of-voderdeucitinib-with-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com